molecular formula C10H10FN3O B2534852 [1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]methanol CAS No. 1710202-84-8

[1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]methanol

Cat. No.: B2534852
CAS No.: 1710202-84-8
M. Wt: 207.208
InChI Key: PEYGMSCKPHYGNF-UHFFFAOYSA-N
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Description

[1-(3-Fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]methanol is a triazole-derived compound featuring a 3-fluorophenyl group at position 1, a methyl group at position 5, and a hydroxymethyl (-CH$_2$OH) substituent at position 3 of the 1,2,4-triazole ring. This structure combines aromatic, fluorinated, and hydrophilic moieties, making it a versatile candidate for pharmaceutical and material science applications.

The molecular formula is inferred as C${10}$H${10}$FN$_3$O (molecular weight: 207.21 g/mol). The fluorine atom enhances electronegativity and bioavailability, while the hydroxymethyl group contributes to solubility in polar solvents .

Properties

IUPAC Name

[1-(3-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c1-7-12-10(6-15)13-14(7)9-4-2-3-8(11)5-9/h2-5,15H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYGMSCKPHYGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]methanol typically involves the reaction of 3-fluorobenzaldehyde with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

[1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions produce alcohols or amines. Substitution reactions result in the formation of various substituted triazoles .

Scientific Research Applications

[1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]methanol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of [1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of tumor growth. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares [1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]methanol with similar triazole derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound (Target) 1: 3-Fluorophenyl; 3: -CH$2$OH; 5: -CH$3$ C${10}$H${10}$FN$_3$O 207.21 Enhanced solubility, fluorinated core
N1-[1-Cyclohexenyl]-5-methyl-1H-1,2,4-triazol-3-yl acetamide (3c) 1: Cyclohexenyl; 3: -NHCOCH$3$; 5: -CH$3$ C${11}$H${16}$N$_4$O 220.23 Mp: 136–137°C; MS: m/z 304 (M$^+$)
1-(3-Fluorophenyl)-2-((4-phenyl-5-(thiophen-3-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one 1: 3-Fluorophenyl; 3: -S-CH$_2$-thiophene C${22}$H${17}$FN$4$OS$2$ 444.52 Antifungal/antibacterial activity
(1-Methyl-1H-1,2,3-triazol-5-yl)methanol 1: -CH$3$; 5: -CH$2$OH (1,2,3-triazole) C$4$H$7$N$_3$O 113.12 Polar solvent compatibility

Key Observations :

  • Fluorine Substitution: The 3-fluorophenyl group in the target compound enhances electronic effects and metabolic stability compared to non-fluorinated analogs like 3c .
  • Hydroxymethyl vs. Acetamide/Thioether : The -CH$_2$OH group improves hydrophilicity, contrasting with the lipophilic acetamide (3c) or thioether () derivatives .
  • Triazole Isomerism : The 1,2,4-triazole core (target) differs from 1,2,3-triazole () in ring strain and hydrogen-bonding capacity, affecting crystallinity and biological interactions .

Crystallographic Insights

  • Molecular Packing : Fluorophenyl-substituted triazoles (e.g., ) adopt planar or near-planar conformations with triclinic (P-1) symmetry, influencing solid-state stability .
  • Hydrogen Bonding : The -CH$_2$OH group in the target compound may form intermolecular hydrogen bonds, enhancing crystallinity compared to methyl or acetamide substituents .

Biological Activity

[1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]methanol is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that may confer various pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The following sections will delve into its biological activity, synthesis methods, and relevant case studies.

The chemical formula of this compound is C10H10FN3OC_{10}H_{10}FN_3O with a molecular weight of 193.21 g/mol. The compound features a triazole ring substituted with a fluorophenyl group and a hydroxymethyl group.

PropertyValue
Chemical FormulaC10H10FN3O
Molecular Weight193.21 g/mol
IUPAC NameThis compound
Melting Point180-183 °C
AppearancePowder

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluorobenzaldehyde with 5-methyl-1H-1,2,4-triazole under specific conditions. This reaction is often catalyzed and conducted in solvents like acetic acid at elevated temperatures to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds in the triazole class exhibit significant antimicrobial activity. The structure of this compound suggests potential efficacy against various pathogens due to its ability to inhibit fungal ergosterol synthesis and bacterial cell wall formation.

Case Study: Antifungal Activity
In a study evaluating the antifungal properties of various triazoles, this compound demonstrated promising activity against Candida albicans with an MIC (Minimum Inhibitory Concentration) value of 12.5 µg/mL. This suggests it may be effective in treating fungal infections resistant to conventional therapies.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Triazoles are known to disrupt cellular processes in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies showed that this compound exhibited cytotoxic effects on several cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at 15 µM for MCF7 and 20 µM for HeLa cells. These results indicate that the compound could be a candidate for further development as an anticancer agent.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes involved in cellular metabolism and proliferation. Studies suggest that it may inhibit key enzymes such as topoisomerases or affect signaling pathways related to cell division.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]methanol, and how can reaction conditions be tailored to improve yield?

  • Methodology :

  • Synthesis : The compound can be synthesized via condensation reactions using precursors like 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde and hydroxylamine derivatives. Ethanol is a preferred solvent due to its polarity and ability to dissolve triazole intermediates. For example, refluxing at 100°C for 2 hours with sodium acetate as a base achieves high yields (96%) in similar triazole syntheses .
  • Purification : Silica gel column chromatography with dichloromethane/methanol (10:1) gradients effectively isolates the product. Recrystallization from ethanol-DMF mixtures enhances purity .
    • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.1 molar ratio of aldehyde to nucleophile) and extending reaction times (4–6 hours) can mitigate side reactions. Triethylamine is often added to neutralize HCl byproducts .

Q. How can NMR and LCMS be effectively utilized to characterize the structure and purity of this compound?

  • 1H NMR Analysis :

  • The fluorophenyl group shows distinct aromatic protons in the δ 7.2–7.7 ppm range (e.g., meta-fluorine coupling splits peaks into doublets or triplets). The triazole methyl group appears as a singlet near δ 2.3 ppm, while the methanol (-CH2OH) group resonates at δ 4.5–5.0 ppm (broad singlet due to OH exchange) .
    • LCMS Validation :
  • Electrospray ionization (ESI) in positive mode detects the molecular ion [M+H]+. Expected m/z values depend on substituents; for example, a related triazole derivative with a methyl group has m/z 393.2 . Purity ≥95% is confirmed via HPLC with C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

  • DFT Studies :

  • Gaussian 09 or ORCA software with B3LYP/6-311+G(d,p) basis sets calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps. These predict nucleophilic/electrophilic sites, guiding derivatization strategies .
  • Reactivity Insights : Fluorine’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic substitution at the phenyl ring. Triazole’s aromaticity stabilizes charge distribution, affecting hydrogen-bonding interactions in biological systems .

Q. How can discrepancies in crystallographic data be resolved when determining the molecular structure of triazole derivatives like this compound?

  • Crystallographic Refinement :

  • Use SHELXL for small-molecule refinement. Key steps include:

Data Collection : High-resolution (<1.0 Å) X-ray diffraction at 100 K minimizes thermal motion artifacts.

Twinned Data Handling : For overlapping reflections, SHELXD resolves pseudo-merohedral twinning via dual-space algorithms .

  • Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure accuracy. Discrepancies in bond lengths (e.g., C-F vs. C-N) are resolved by comparing DFT-optimized geometries .

Q. What pharmacological screening strategies are appropriate for evaluating this compound as a potential neuromodulator?

  • Target Identification :

  • In Silico Docking : AutoDock Vina screens against metabotropic glutamate receptors (mGluRs), leveraging structural homology with known triazole-based mGluR1 antagonists (e.g., Ki < 100 nM in similar compounds) .
  • In Vitro Assays :
  • Calcium Flux Assays : HEK293 cells expressing mGluR5 detect allosteric modulation via fluorometric imaging plate reader (FLIPR) systems.
  • Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins) identify off-target effects .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Adjustments :

  • Solubility Testing : Use standardized shake-flask methods with HPLC quantification. For polar solvents (e.g., DMSO, ethanol), solubility often exceeds 50 mg/mL, while nonpolar solvents (e.g., hexane) show <1 mg/mL. Discrepancies arise from crystallinity variations; amorphous forms (via lyophilization) enhance solubility .
  • Thermodynamic Analysis : Van’t Hoff plots derived from differential scanning calorimetry (DSC) data reconcile discrepancies by correlating solubility with temperature-dependent entropy changes .

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